N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, a morpholinosulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For example, 4-chlorophenyl azide can react with a nitrile under acidic conditions to form the tetrazole ring.
Attachment of the Tetrazole to Benzamide: The tetrazole derivative can then be coupled with a benzamide precursor using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Morpholinosulfonyl Group: The final step involves the introduction of the morpholinosulfonyl group through a sulfonylation reaction. This can be achieved by reacting the intermediate with morpholine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring or the morpholinosulfonyl group.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide depends on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The tetrazole ring and morpholinosulfonyl group are likely involved in the binding interactions, stabilizing the compound within the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of a morpholinosulfonyl group.
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(ethylsulfonyl)benzamide: Contains an ethylsulfonyl group instead of a morpholinosulfonyl group.
Uniqueness
The presence of the morpholinosulfonyl group in N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide distinguishes it from other similar compounds. This group can enhance the compound’s solubility and binding affinity, making it more effective in certain applications.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O4S/c20-15-3-5-16(6-4-15)26-18(22-23-24-26)13-21-19(27)14-1-7-17(8-2-14)31(28,29)25-9-11-30-12-10-25/h1-8H,9-13H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJWZFCXZYNGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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